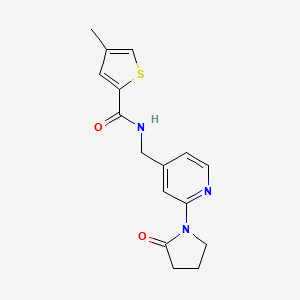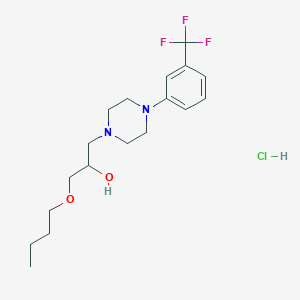![molecular formula C22H19ClN2O4 B3008549 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2034563-09-0](/img/structure/B3008549.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be a derivative of pyrrolidine and isoxazole, with additional substituents that include a benzo[d][1,3]dioxole and a chlorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, often starting with simple building blocks that are combined using various reagents and catalysts. For example, the synthesis of a piperidine derivative was achieved through a substitution reaction, which could be similar to the methods used for synthesizing the compound . Additionally, the use of natural hydroxyapatite as a catalyst in a one-pot reaction for a pyrrole derivative suggests that eco-friendly and efficient catalysis might be applicable to the synthesis of the target compound . Bredereck’s reagent has been used for the selective formation of chalcones, indicating that selective reagents play a crucial role in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the conformation and geometry of the molecule . The piperidine and pyrrole derivatives studied in the papers adopt specific conformations that are stabilized by various interactions, including hydrogen bonds and π interactions . These findings suggest that the target compound may also exhibit a complex three-dimensional structure with similar stabilizing interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to the target molecule. However, the presence of functional groups such as methanone oxime and chalcones in the related compounds indicates that they may undergo reactions typical of these groups, such as nucleophilic addition or cycloaddition . These reactions could be relevant to the target compound, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The thermal stability of a piperidine derivative was assessed using thermogravimetric analysis, showing stability within a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which can also be applied to predict the properties of the target compound . The corrosion inhibition study of a pyrrole derivative indicates that such compounds can interact with metal surfaces, suggesting potential applications for the target compound .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Research involves the synthesis of complex organic compounds with structures similar to the specified compound. For example, studies on the synthesis of boric acid ester intermediates using a three-step substitution reaction have been reported. These processes involve confirming the structure of compounds through various spectroscopy techniques and mass spectrometry, highlighting the importance of precise synthetic routes and structural verification in the development of novel organic compounds (Huang et al., 2021).
Crystal Structure and DFT Study : The detailed crystallographic analysis and density functional theory (DFT) calculations are used to understand the molecular structure and physicochemical properties of synthesized compounds. This includes investigations into molecular electrostatic potential and frontier molecular orbitals, providing insights into the electronic structure and reactivity of these compounds (Huang et al., 2021).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Certain derivatives and analogs of compounds with complex structures exhibit antimicrobial properties. Research into pyridine derivatives, for instance, has shown variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Activity : The synthesis of heterocyclic compounds incorporating elements like oxazole, pyrazoline, and pyridine has been explored for their anticancer activity. Some of these compounds have shown promising results in anticancer screenings, indicating potential applications in cancer therapy (Katariya et al., 2021).
将来の方向性
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-13-20(21(24-29-13)16-4-2-3-5-17(16)23)22(26)25-9-8-15(11-25)14-6-7-18-19(10-14)28-12-27-18/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAWOZZKIDCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)


![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)
![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)
